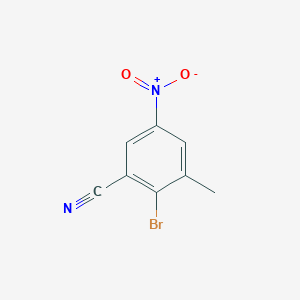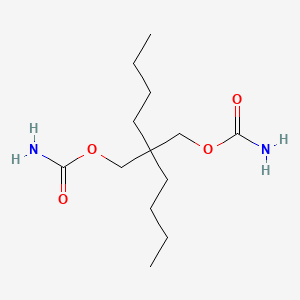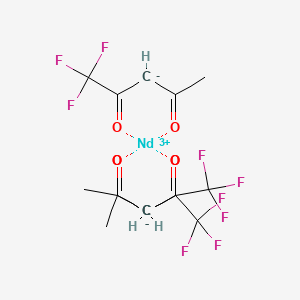![molecular formula C13H13NO2S B13110683 [1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester typically involves multi-step processes. One common method involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines using the Pictet-Spengler reaction . This reaction is carried out in the presence of aromatic or heteroaromatic aldehydes and triisopropylchlorosilane, which facilitates the cyclization process .
Another method involves the use of domino reactions, where multiple sequential reactions occur without isolating intermediate products. This method uses 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones as starting materials, which undergo cyclization in polyphosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: Due to its biological activities, it is a potential candidate for developing new therapeutic agents.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its inhibition of the CYP17 enzyme, which plays a role in androgen biosynthesis. By inhibiting this enzyme, the compound can reduce the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno[2,3-c]pyridine : This compound shares a similar core structure but lacks the carboxylic acid and methyl ester groups.
- 1Benzothieno[2,3-c]pyridine-3-carboxylicacid : Similar to the target compound but without the tetrahydro and methyl ester modifications.
- 1Benzothieno[2,3-c]pyridine-3-carboxamide : This compound has a carboxamide group instead of a carboxylic acid ester.
Uniqueness
The uniqueness of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
methyl 1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13NO2S/c1-16-13(15)10-6-9-8-4-2-3-5-11(8)17-12(9)7-14-10/h2-5,10,14H,6-7H2,1H3 |
InChI Key |
COYORHWTDFMXBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)SC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)




![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
